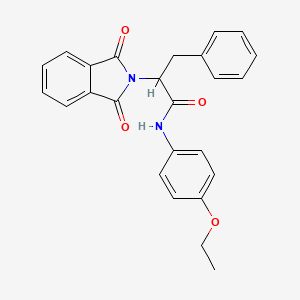
N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide, also known as MNPNB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MNPNB is a synthetic compound that belongs to the class of amides and is widely used in laboratory experiments to study its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide is believed to work by inhibiting the activity of certain enzymes in the body, particularly those involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and by inhibiting their production, this compound may have analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects, which makes it a potential candidate for the treatment of various pain and inflammatory conditions. This compound has also been shown to have anticonvulsant effects, which makes it a potential candidate for the treatment of epilepsy. Additionally, this compound has been shown to have anticancer properties, which makes it a potential candidate for the treatment of various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide in laboratory experiments is its ability to selectively inhibit the activity of certain enzymes. This makes it a valuable tool in studying the mechanism of action of various drugs and enzymes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can cause liver damage and other adverse effects.
Direcciones Futuras
There are several future directions for the study of N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide. One area of research is the development of new drugs that are based on the structure of this compound. Another area of research is the study of the effects of this compound on other physiological systems, such as the cardiovascular and respiratory systems. Additionally, there is a need for further studies to determine the optimal dosage and administration of this compound in various applications.
Métodos De Síntesis
N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide is synthesized by the reaction of 4-methyl-2-nitroaniline and 3-methylphenol with butanoyl chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide has been extensively studied for its potential applications in various fields of science. It is primarily used in neuroscience research to study the effects of the compound on neuronal activity. This compound has also been used in pharmacology research to study the mechanism of action of various drugs. Furthermore, this compound has shown potential in the field of cancer research due to its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
N-(4-methyl-2-nitrophenyl)-4-(3-methylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-13-5-3-6-15(11-13)24-10-4-7-18(21)19-16-9-8-14(2)12-17(16)20(22)23/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKCVGMGZRPCOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1H-pyrazol-1-yl)benzyl]-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B5143544.png)
![3-(methylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5143545.png)
![5-(1-pyrrolidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5143546.png)
![3-isopropyl-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5143549.png)
![4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid](/img/structure/B5143561.png)
![1-(4-methoxyphenyl)-3-(4-pyridinyl)benzo[f]quinoline](/img/structure/B5143566.png)
![N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B5143594.png)
![9-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5143597.png)

![[2-[(4-chlorophenyl)amino]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B5143613.png)
![9-(4-fluorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5143628.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5143641.png)
![2-hydroxy-N'-isopropyl-N'-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]benzohydrazide](/img/structure/B5143649.png)